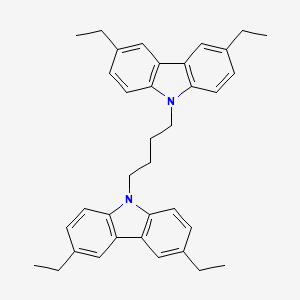
9,9'-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole): is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole compounds are known for their stable planar conjugated structures and excellent photoelectric properties. This particular compound features a butane-1,4-diyl linker between two 3,6-diethyl-9H-carbazole units, making it a unique and versatile molecule in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) typically involves the reaction of 3,6-diethyl-9H-carbazole with a butane-1,4-diyl linker. The reaction conditions often include the use of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like column chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced carbazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole rings are replaced with other groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbazole quinones, while reduction can yield various hydrocarbon derivatives. Substitution reactions can produce a wide range of functionalized carbazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) is used as a building block for the synthesis of more complex organic molecules. Its stable structure and versatile reactivity make it an ideal candidate for the development of new materials with unique properties.
Biology: In biological research, this compound can be used as a fluorescent probe due to its strong ultraviolet-fluorescent emission. It can help in the visualization of biological processes and the detection of specific biomolecules.
Medicine: In medicine, carbazole derivatives have shown potential as therapeutic agents. This compound, in particular, may be explored for its potential anti-cancer and anti-inflammatory properties, although more research is needed to fully understand its medicinal applications.
Industry: In the industrial sector, 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its excellent photoelectric properties make it a valuable component in the development of advanced electronic materials.
Mecanismo De Acción
The mechanism of action of 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) is primarily related to its ability to interact with various molecular targets and pathways. The compound’s planar conjugated structure allows it to participate in charge transfer processes, which are crucial for its photoelectric properties. In biological systems, it may interact with specific proteins or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
Comparación Con Compuestos Similares
- 9,9’-(6-Phenyl-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
- 9,9’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
- 9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole)
Comparison: Compared to these similar compounds, 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) stands out due to its unique butane-1,4-diyl linker, which provides additional flexibility and potential for functionalization. This structural feature can lead to different reactivity and properties, making it a valuable compound for various applications. Additionally, the presence of diethyl groups on the carbazole rings can influence the compound’s electronic properties, further distinguishing it from other carbazole derivatives.
Propiedades
Número CAS |
189066-40-8 |
|---|---|
Fórmula molecular |
C36H40N2 |
Peso molecular |
500.7 g/mol |
Nombre IUPAC |
9-[4-(3,6-diethylcarbazol-9-yl)butyl]-3,6-diethylcarbazole |
InChI |
InChI=1S/C36H40N2/c1-5-25-11-15-33-29(21-25)30-22-26(6-2)12-16-34(30)37(33)19-9-10-20-38-35-17-13-27(7-3)23-31(35)32-24-28(8-4)14-18-36(32)38/h11-18,21-24H,5-10,19-20H2,1-4H3 |
Clave InChI |
ZVBOGLUHIKMMAG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)CC)CCCCN4C5=C(C=C(C=C5)CC)C6=C4C=CC(=C6)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
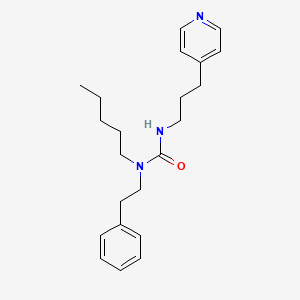
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)

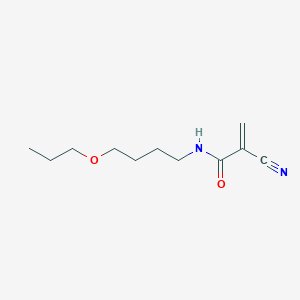
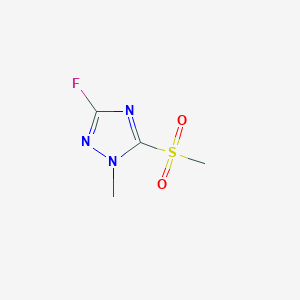
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)

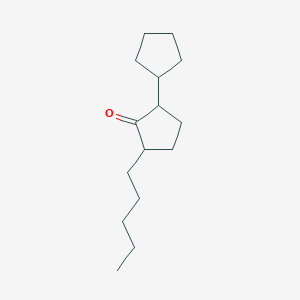
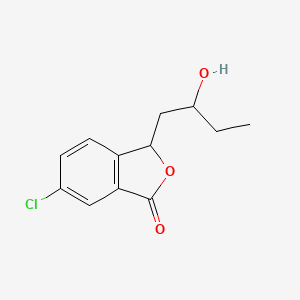
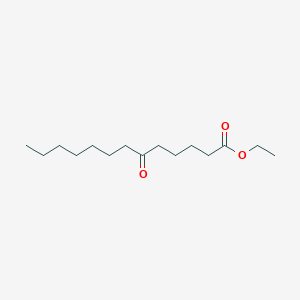
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
